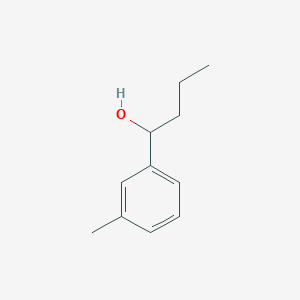
1-(4-(Ethylthio)phenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Ethylthio)phenyl)ethanol is an organic compound with the molecular formula C10H14OS and a molecular weight of 182.28 g/mol . This compound features a phenyl ring substituted with an ethylthio group and an ethanol group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-(Ethylthio)phenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of 4-(ethylthio)benzaldehyde with a suitable reducing agent to yield the desired alcohol. Another method includes the use of Grignard reagents, where 4-(ethylthio)benzyl chloride reacts with ethyl magnesium bromide, followed by hydrolysis to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalytic hydrogenation or other efficient reduction techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-(Ethylthio)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields various reduced derivatives.
Substitution: Results in substituted phenyl derivatives with different functional groups.
Applications De Recherche Scientifique
1-(4-(Ethylthio)phenyl)ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-(Ethylthio)phenyl)ethanol involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions. These interactions influence the compound’s biological activity and its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
- 1-(4-(Methylthio)phenyl)ethanol
- 1-(4-(Propylthio)phenyl)ethanol
- 1-(4-(Butylthio)phenyl)ethanol
Comparison: 1-(4-(Ethylthio)phenyl)ethanol is unique due to its specific ethylthio substitution, which imparts distinct chemical and physical properties compared to its analogs. The ethylthio group influences the compound’s reactivity, solubility, and biological activity, making it a valuable molecule for various applications .
Propriétés
IUPAC Name |
1-(4-ethylsulfanylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-3-12-10-6-4-9(5-7-10)8(2)11/h4-8,11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVPQYIMOYHZIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B7846906.png)
![2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B7846908.png)
![2-Methyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B7846919.png)


![N-[6-(2-amino-1,3-thiazol-4-yl)-3,4-dihydro-2H-chromen-4-yl]acetamide](/img/structure/B7846937.png)

![5,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B7846955.png)



